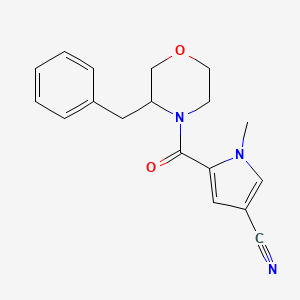![molecular formula C17H27ClN2O B7639200 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride, also known as A-834,735, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of kappa-opioid receptor agonists and has been found to exhibit analgesic and anti-inflammatory properties.
Mecanismo De Acción
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride acts as a selective kappa-opioid receptor agonist. The kappa-opioid receptor is widely distributed in the central nervous system and is involved in the regulation of pain, mood, and addiction. Activation of the kappa-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antidepressant-like effects in animal models of depression. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride in lab experiments is its selectivity for the kappa-opioid receptor. This allows for the specific targeting of this receptor and the investigation of its role in various physiological and pathological processes. However, one limitation of using this compound is its hydrophilicity, which may affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Direcciones Futuras
There are several future directions for the investigation of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride. One area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to investigate its potential therapeutic use in humans. Another area of interest is the investigation of the role of the kappa-opioid receptor in various neurological and psychiatric disorders, such as depression and anxiety. This compound may have potential as a novel treatment for these disorders. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride involves the reaction of 2,5-dimethylbenzaldehyde with piperidine in the presence of acetic anhydride to produce 1-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propan-1-one. This intermediate is then reacted with ethylamine to produce 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory properties through its interaction with the kappa-opioid receptor. This compound has been studied in animal models of pain and inflammation and has shown promising results. This compound has also been investigated for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12-6-7-13(2)16(9-12)10-17(20)19-8-4-5-15(11-19)14(3)18;/h6-7,9,14-15H,4-5,8,10-11,18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIETVXRMGUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCCC(C2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)
![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)